molecular formula C10H10O3 B12597584 1-(2-Acetylphenyl)-2-hydroxyethan-1-one CAS No. 872611-37-5

1-(2-Acetylphenyl)-2-hydroxyethan-1-one

Cat. No.: B12597584
CAS No.: 872611-37-5
M. Wt: 178.18 g/mol
InChI Key: ZKVWLTHWROUQGM-UHFFFAOYSA-N
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Description

1-(2-Acetylphenyl)-2-hydroxyethan-1-one is an organic compound with a unique structure that includes both a ketone and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetylphenyl)-2-hydroxyethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-acetylphenylboronic acid with ethylene glycol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Acetylphenyl)-2-hydroxyethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Acetylphenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Acetylphenyl)-2-oxoethan-1-one: Similar structure but with an additional ketone group.

    1-(2-Acetylphenyl)-2-carboxyethan-1-one: Contains a carboxylic acid group instead of a hydroxyl group.

    1-(2-Acetylphenyl)-2-hydroxyethanol: Reduced form with an additional hydroxyl group.

Uniqueness

1-(2-Acetylphenyl)-2-hydroxyethan-1-one is unique due to its combination of a ketone and hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

872611-37-5

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(2-acetylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C10H10O3/c1-7(12)8-4-2-3-5-9(8)10(13)6-11/h2-5,11H,6H2,1H3

InChI Key

ZKVWLTHWROUQGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)CO

Origin of Product

United States

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